Motor Neuron Survival Potency
Olesoxime demonstrates a mean EC₅₀ of 3.2±0.2 µM for promoting motor neuron survival under neurotrophic factor deprivation, a stringent stress condition that mimics neurodegenerative pathology. At 10 µM, Olesoxime maintained 74±10% survival of motor neurons deprived of neurotrophic factor support [1]. This specific phenotypic activity formed the basis for its selection from a library of approximately 40,000 compounds and distinguishes it from other cholesterol derivatives that lack survival-promoting activity in this particular assay system [2].
| Evidence Dimension | Motor neuron survival EC₅₀ under trophic factor deprivation |
|---|---|
| Target Compound Data | EC₅₀ = 3.2±0.2 µM; 74±10% survival at 10 µM |
| Comparator Or Baseline | Other compounds in the ~40,000-compound screen (class-level baseline); many cholesterol-related analogs showed no significant survival-promoting activity in this assay |
| Quantified Difference | Selected from 40,000 compounds based on survival-promoting activity; exact comparator potency data not reported for inactive analogs |
| Conditions | Primary rat motor neurons deprived of neurotrophic factors (in vitro phenotypic survival assay) |
Why This Matters
This EC₅₀ value, achieved under disease-relevant stress conditions, provides a quantitative benchmark for selecting Olesoxime over structurally similar cholesterol-oximes that lack validated potency in this specific neuroprotective assay context.
- [1] Active Inhibitor. Olesoxime-TRO 19622. Available from: https://activeinhibitor.com/. View Source
- [2] Bordet T, Berna P, Abitbol JL, Pruss RM. Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound. Pharmaceuticals (Basel). 2010 Jan 28;3(2):345-368. View Source
